N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide is a complex organic compound that features a naphthamide core substituted with thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting potential targets could be related to these pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives have been shown to inhibit kinases , which are key enzymes in signal transduction pathways.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that multiple pathways are impacted. These could include pathways related to inflammation, cancer, and atherosclerosis .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents , which could influence their absorption and distribution
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide typically involves the condensation of thiophene derivatives with naphthamide under controlled conditions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and reagents such as phosphorus pentasulfide (P4S10) and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene rings, which are known for their reactivity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- N-(thiophen-2-ylmethyl)-1-naphthamide
- N-(thiophen-3-ylmethyl)-1-naphthamide
- N-(2,2’-bithiophen-5-yl)methyl-1-naphthamide
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS2/c22-20(17-8-3-6-14-5-1-2-7-16(14)17)21-19(15-10-12-23-13-15)18-9-4-11-24-18/h1-13,19H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVRBKNBBMICNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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